N,N'-(methanediyldicyclohexane-4,1-diyl)bisbicyclo[2.2.1]heptane-2-carboxamide
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Overview
Description
N,N’-(methanediyldicyclohexane-4,1-diyl)bisbicyclo[221]heptane-2-carboxamide is a complex organic compound featuring a unique structure that incorporates both cyclohexane and bicyclo[221]heptane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(methanediyldicyclohexane-4,1-diyl)bisbicyclo[2.2.1]heptane-2-carboxamide typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular construction of the compound, which can be further derivatized through numerous transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the photochemical synthesis and optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N’-(methanediyldicyclohexane-4,1-diyl)bisbicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the bicyclic structure, potentially leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
N,N’-(methanediyldicyclohexane-4,1-diyl)bisbicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications:
Chemistry: The compound serves as a valuable building block for the synthesis of new bio-active compounds and materials.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological activity.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N,N’-(methanediyldicyclohexane-4,1-diyl)bisbicyclo[2.2.1]heptane-2-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(1,4-Piperazinediyldi-3,1-propanediyl)bisbicyclo[2.2.1]heptane-2-carboxamide
- 2,7-Diazabicyclo[2.2.1]heptanes
- 7-Oxabicyclo[2.2.1]heptane derivatives
Uniqueness
N,N’-(methanediyldicyclohexane-4,1-diyl)bisbicyclo[2.2.1]heptane-2-carboxamide is unique due to its combination of cyclohexane and bicyclo[2.2.1]heptane structures, which provide a distinct set of chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C29H46N2O2 |
---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
N-[4-[[4-(bicyclo[2.2.1]heptane-2-carbonylamino)cyclohexyl]methyl]cyclohexyl]bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C29H46N2O2/c32-28(26-16-20-1-7-22(26)14-20)30-24-9-3-18(4-10-24)13-19-5-11-25(12-6-19)31-29(33)27-17-21-2-8-23(27)15-21/h18-27H,1-17H2,(H,30,32)(H,31,33) |
InChI Key |
GRLOPYRBEPJKGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CC2CCC(CC2)NC(=O)C3CC4CCC3C4)NC(=O)C5CC6CCC5C6 |
Origin of Product |
United States |
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